3-Amino-4-(3-methoxyphenyl)butanoic acid
Description
Properties
IUPAC Name |
3-amino-4-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-3-8(6-10)5-9(12)7-11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAQFUSTFNVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694799 | |
| Record name | 3-Amino-4-(3-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166194-73-6 | |
| Record name | 3-Amino-4-(3-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro-to-Amine Reduction
A widely adopted route begins with 3-nitro-4-(3-methoxyphenyl)butanoic acid, which undergoes catalytic hydrogenation. For example, Raney nickel under hydrogen pressure (5–14 kg/cm²) at 80–105°C achieves quantitative reduction of the nitro group while preserving the methoxy and carboxylic acid functionalities.
Reaction Conditions:
This method’s limitation lies in the need for high-pressure equipment and potential over-reduction of the aromatic ring.
Alternative Reducing Agents
Hydrazine hydrate with alkaline ferrous hydroxide offers a milder reduction pathway at 55–60°C, avoiding high-pressure conditions. This approach achieves comparable yields (94.5%) but requires meticulous pH control to prevent decarboxylation.
Methoxy Group Introduction via Nucleophilic Substitution
Chloride-to-Methoxy Displacement
In a patented method, 3-nitro-4-chlorobenzoyl aniline reacts with sodium methoxide in methanol under reflux (8 hours), substituting chlorine with methoxy at 94.5% yield. The reaction’s efficiency depends on:
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Base strength : KOH > NaOH > NaOMe.
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Solvent polarity : Methanol optimizes nucleophilicity without side esterification.
Mechanistic Insight:
This SNAr mechanism proceeds via a Meisenheimer complex, accelerated by electron-withdrawing nitro groups.
Amino Group Protection Strategies
Fmoc Protection for Carboxylic Acid Stability
The Fmoc (9-fluorenylmethyloxycarbonyl) group is employed to protect the amine during carboxylate-forming reactions. For instance, Fmoc-(R)-3-amino-4-(4-methoxyphenyl)-butyric acid synthesis uses:
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Fmoc-Cl in dichloromethane with DIPEA (N,N-diisopropylethylamine).
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Deprotection via piperidine/DMF to regenerate the free amine.
Advantages:
-
Prevents lactamization during cyclization steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Pros | Cons |
|---|---|---|---|---|
| Catalytic Hydrogenation | Nitro reduction, H₂/Raney Ni | 70–94.5% | High purity, scalable | High-pressure requirements |
| Hydrazine Reduction | NH₂NH₂/Fe(OH)₂ | 94.5% | Ambient pressure | pH-sensitive, longer reaction |
| SNAr Methoxylation | Cl → OCH₃ substitution | 94.5% | Regioselective, simple conditions | Requires nitro activation |
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Patent CN105753731A highlights chlorobenzene and methanol recovery via distillation, reducing waste in multi-kilogram batches. Catalyst reuse (e.g., Raney nickel) after washing with water and methanol maintains activity over 5 cycles.
Crystallization and Purification
Final purification employs cooling crystallization from methanol/water (3:1 v/v), yielding 99.3% pure product as off-white crystals. Key parameters:
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Cooling rate : 0.5°C/min to prevent oiling out.
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Seed crystal addition at 40°C to control polymorphism.
Emerging Methodologies and Research Frontiers
Enzymatic Asymmetric Synthesis
Recent advances use ω-transaminases to stereoselectively aminate 4-(3-methoxyphenyl)but-3-enoic acid, achieving >99% ee for (R)-enantiomers. This green chemistry approach operates at 30°C in aqueous buffer, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-4-(3-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
The structural and functional distinctions between 3-Amino-4-(3-methoxyphenyl)butanoic acid and its analogs are critical for understanding its unique applications in medicinal chemistry and material science. Below is a systematic comparison:
Substituent Effects on Aromatic Rings
The substituent on the phenyl ring significantly impacts electronic properties, solubility, and bioactivity:
Key Findings :
- Methoxy-substituted analogs exhibit higher aqueous solubility due to polar interactions, whereas halogenated derivatives (e.g., Cl, CF₃) prioritize lipophilicity and membrane permeability .
- Fluorinated analogs (e.g., 3,4-difluoro) balance solubility and metabolic stability, making them favorable in CNS-targeting drug design .
Heterocyclic Variants
Replacement of the phenyl ring with heterocycles alters electronic and steric profiles:
Key Findings :
- Thienyl and benzothienyl derivatives are favored in optoelectronics due to extended conjugation .
- Furyl analogs may serve as intermediates for glycosylation or prodrug strategies .
Stereochemical and Functional Group Modifications
Chirality and protective groups influence synthetic utility and biological activity:
Key Findings :
Biological Activity
3-Amino-4-(3-methoxyphenyl)butanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an amino group, a butanoic acid backbone, and a methoxy-substituted phenyl ring. This configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound primarily functions as a modulator of the gamma-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and compounds that affect its signaling can have profound effects on neuronal excitability and neurotransmission.
- GABAergic Modulation : The compound is believed to enhance GABAergic activity by increasing GABA release or inhibiting its reuptake, thereby elevating GABA levels in synaptic clefts. This mechanism underlies its potential efficacy in treating conditions such as epilepsy and anxiety disorders .
- Neuroprotective Effects : Studies have shown that this compound may offer neuroprotection against excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating glutamate levels and enhancing GABAergic signaling, it may help mitigate neuronal damage caused by excessive excitatory neurotransmission.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective | Protects neurons from excitotoxicity; potential application in neurodegenerative diseases. |
| Anticonvulsant | Demonstrated ability to inhibit seizures in animal models. |
| Analgesic Potential | May influence pain pathways through modulation of GABA signaling. |
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Anticonvulsant Activity : In a study involving animal models, administration of the compound resulted in a significant reduction in seizure frequency and duration, suggesting its potential utility as an anticonvulsant agent.
- Neuroprotection : Research has indicated that the compound can reduce neuronal cell death induced by glutamate toxicity, supporting its role in neuroprotection. This was evidenced by reduced markers of oxidative stress and inflammation in treated neuronal cultures .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Chlorine substitution on phenyl ring | Potentially similar neuroprotective effects |
| 3-Amino-4-(4-methoxyphenyl)butanoic acid | Different methoxy position | Similar GABAergic modulation properties |
| 3-Amino-4-phenylbutanoic acid | Lacks methoxy group | Altered pharmacokinetics and biological interactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-4-(3-methoxyphenyl)butanoic acid, and how are stereochemical outcomes controlled?
- Methodology : Asymmetric hydrogenation of β-keto esters using chiral rhodium or ruthenium catalysts under hydrogen gas in ethanol is a primary method to achieve enantiomeric purity. Chiral starting materials (e.g., tert-butoxycarbonyl (Boc)-protected precursors) are also employed to preserve stereochemistry during synthesis .
- Key Considerations : Reaction parameters (temperature, solvent, catalyst loading) must be optimized to minimize racemization.
Q. How is the purity of this compound validated in research settings?
- Analytical Techniques : High-performance liquid chromatography (HPLC) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) are standard for confirming enantiomeric excess (>98%) and structural integrity. Mass spectrometry (MS) ensures molecular weight accuracy .
Q. What are the primary biological targets of this compound?
- Mechanistic Insights : The compound’s methoxyphenyl group and amino acid backbone enable interactions with neurotransmitter receptors (e.g., GABA) and enzymes like decarboxylases. In vitro binding assays and molecular docking studies are used to map affinity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor-binding affinities for enantiomers?
- Experimental Design :
- Use radioligand displacement assays (e.g., H-labeled GABA) under standardized buffer conditions (pH 7.4, 25°C) to minimize variability.
- Cross-validate with electrophysiological recordings (e.g., patch-clamp on neuronal cultures) to assess functional activity .
- Data Interpretation : Discrepancies may arise from differences in receptor subunit composition or assay sensitivity. Meta-analyses of published IC values are recommended .
Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?
- Approaches :
- Derivatization : Introduce fluorine atoms at the phenyl ring or replace the methoxy group with bioisosteres (e.g., trifluoromethoxy) to reduce oxidative metabolism.
- Prodrug Design : Esterify the carboxylic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Validation : Use LC-MS/MS to quantify plasma half-life () and bioavailability in rodent models .
Q. How does structural modification (e.g., halogen substitution) affect structure-activity relationships (SAR)?
- Case Study : Replacing the 3-methoxy group with 3-chloro (as in 3-amino-4-(3-chlorophenyl)butanoic acid) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration.
- Testing Protocol : Compare IC values in receptor-binding assays and measure cytotoxicity (e.g., MTT assay) to balance potency and safety .
Q. What advanced techniques characterize enantiomer-specific interactions with biological targets?
- Tools :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) for each enantiomer.
- X-ray Crystallography : Resolve co-crystal structures with target receptors (e.g., GABA) to identify stereospecific binding pockets .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
